molecular formula C22H36O2 B1617010 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 69673-80-9

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one

Cat. No.: B1617010
CAS No.: 69673-80-9
M. Wt: 332.5 g/mol
InChI Key: MLKIVXXYTZKNMI-UHFFFAOYSA-N
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Description

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one is an organic compound that belongs to the class of phenyl ketones. This compound is characterized by the presence of a dodecyl group attached to the phenyl ring, a hydroxy group, and a methyl group on the propanone backbone. It is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of surfactants, lubricants, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-dodecylphenol with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 1-(4-Dodecylphenyl)-2-oxopropan-1-one or 1-(4-Dodecylphenyl)-2-carboxypropan-1-one.

    Reduction: Formation of 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-ol.

    Substitution: Formation of halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and dodecyl groups contribute to its hydrophobic interactions. These interactions can affect the compound’s solubility, bioavailability, and overall efficacy in various applications.

Comparison with Similar Compounds

1-(4-Dodecylphenyl)-2-hydroxy-2-methylpropan-1-one can be compared with similar compounds such as:

    4-Dodecylphenol: Lacks the hydroxy and methyl groups on the propanone backbone, resulting in different chemical properties and applications.

    1-(4-Dodecylphenyl)-2-hydroxy-2-ethylpropan-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and biological activity.

    1-(4-Dodecylphenyl)-2-hydroxy-2-methylbutan-1-one: Contains a butanone backbone, which affects its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-20(18-16-19)21(23)22(2,3)24/h15-18,24H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKIVXXYTZKNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071989
Record name 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl-
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Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69673-80-9
Record name 2-Hydroxy-2-methyl-1-(4-dodecylphenyl)propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69673-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl-
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Record name 1-Propanone, 1-(4-dodecylphenyl)-2-hydroxy-2-methyl-
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Record name 1-(4-dodecylphenyl)-2-hydroxy-2-methylpropan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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